2-Nitrodibenzothiophene 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrodibenzothiophene 5,5-dioxide is an organic compound with the molecular formula C12H7NO4S It is a derivative of dibenzothiophene, where the sulfur atom is oxidized to a sulfone group and a nitro group is attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrodibenzothiophene 5,5-dioxide typically involves the nitration of dibenzothiophene followed by oxidation. One common method includes the following steps:
Nitration: Dibenzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Nitrodibenzothiophene 5,5-dioxide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Further oxidation can occur, although the sulfone group is generally resistant to mild oxidizing conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, peracids.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: 2-Aminodibenzothiophene 5,5-dioxide.
Substitution: Various substituted dibenzothiophenes depending on the reagents used.
Scientific Research Applications
2-Nitrodibenzothiophene 5,5-dioxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its reactivity and stability under different conditions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitrodibenzothiophene 5,5-dioxide depends on its specific application. In biological systems, it may interact with cellular components, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular targets. The sulfone group provides stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
2-Nitrodibenzothiophene: Lacks the sulfone group, making it less stable and less resistant to oxidation.
Dibenzothiophene 5,5-dioxide: Lacks the nitro group, resulting in different reactivity and applications.
2,7-Dinitrodibenzothiophene 5,5-dioxide:
Uniqueness
2-Nitrodibenzothiophene 5,5-dioxide is unique due to the presence of both a nitro group and a sulfone group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
72469-59-1 |
---|---|
Molecular Formula |
C12H7NO4S |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
2-nitrodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C12H7NO4S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18(12,16)17/h1-7H |
InChI Key |
RKNBFSKANRFUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.